molecular formula C9H7Cl2N3O4 B3023217 N'-(dichloroacetyl)-4-nitrobenzohydrazide CAS No. 349106-91-8

N'-(dichloroacetyl)-4-nitrobenzohydrazide

Cat. No. B3023217
CAS RN: 349106-91-8
M. Wt: 292.07 g/mol
InChI Key: XIERRIXACLURBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N'-(dichloroacetyl)-4-nitrobenzohydrazide" is a hydrazone derivative, which is a class of organic compounds typically characterized by the presence of a nitrogen-nitrogen double bond connected to a carbonyl group. Hydrazone compounds are known for their diverse applications in the synthesis of heterocyclic compounds, coordination chemistry, and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of hydrazone compounds, such as those described in the provided papers, involves the reaction of hydrazides with carbonyl compounds. For instance, the synthesis of N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide involves the condensation of 4-nitrobenzohydrazide with a 3,5-dichlorosalicylaldehyde . Similarly, N'-(4,5-dichloro-2-nitrophenyl)acetamide is used as a starting material to synthesize AB-type monomers for polybenzimidazoles, showcasing the versatility of nitro-substituted hydrazides in polymer chemistry .

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often determined using single-crystal X-ray diffraction. The paper on N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide reports that the compound crystallizes in the monoclinic space group P21/n, with specific unit cell parameters and a certain volume, indicating a well-defined crystalline structure . The paper on N'-(cyano-N,N'-dimethyl-4-nitrobenzohydrazide) also discusses the crystal structure of a cyanohydrazide, which crystallizes in the orthorhombic space group P212121, highlighting the geometry of the hydrazide moiety and intermolecular contacts .

Chemical Reactions Analysis

Hydrazone compounds can participate in various chemical reactions due to their reactive functional groups. For example, the nitro group in these compounds can be reduced, or the hydrazone moiety can be used to coordinate to metal centers, forming complexes as seen in the synthesis of the dioxomolybdenum(VI) complex with N'-(3,5-dichlorosalicylidene)-4-nitrobenzohydrazide . Additionally, the rearrangement of N-nitrobenzimidazol-2-ones to C-nitro derivatives demonstrates the reactivity of nitro compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The presence of nitro groups and other substituents like chloro or fluoro atoms can affect the acidity, basicity, solubility, and stability of these compounds. For instance, the multireactive nature of 4-chloro-2-fluoro-5-nitrobenzoic acid makes it a suitable building block for the synthesis of various heterocyclic scaffolds, indicating its reactivity and potential for forming stable heterocyclic structures . The crystalline properties reported in the papers also suggest that these compounds have well-defined melting points and solubility characteristics that can be exploited in solid-phase synthesis and other applications .

properties

IUPAC Name

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O4/c10-7(11)9(16)13-12-8(15)5-1-3-6(4-2-5)14(17)18/h1-4,7H,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERRIXACLURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(dichloroacetyl)-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.